5-Phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
5-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-25-17-9-14(10-18(26-2)19(17)27-3)16-11-15(13-7-5-4-6-8-13)23-20-21-12-22-24(16)20/h4-12,16H,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNUQSVOCQHISV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C=C(NC3=NC=NN23)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common synthetic route includes the reaction of 3,4,5-trimethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate then undergoes cyclization with a suitable amidine or guanidine derivative under acidic or basic conditions to yield the triazolopyrimidine core . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Three-Component Condensation
A common approach involves the reaction of 4-chlorobenzaldehyde , ethyl cyanoacetate , and 3-amino-1,2,4-triazole under catalytic conditions. The process follows a Knoevenagel condensation mechanism, where:
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Ethyl cyanoacetate attacks the activated aldehyde to form an intermediate.
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Dehydration yields a Knoevenagel adduct.
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Cyclization with 3-amino-1,2,4-triazole forms the triazolopyrimidine core .
Table 1: Synthesis Protocol Overview
| Step | Reagents/Conditions | Key Reaction |
|---|---|---|
| 1 | Ethyl cyanoacetate, aldehyde, 3-amino-1,2,4-triazole, TMDP catalyst | Knoevenagel condensation |
| 2 | TMDP (4,4'-trimethylenedipiperidine) in ethanol/water (1:1 v/v) | Cyclization to form triazolopyrimidine |
| 3 | Reflux conditions | Final product formation |
Green Chemistry Approaches
Eco-friendly methods using green solvents (e.g., ethanol/water mixtures) and catalysts like TMDP have been optimized to enhance yields while minimizing waste . For example, TMDP acts as a dual solvent-catalyst, enabling reactions under mild conditions (65°C) with high efficiency .
Functional Group Transformations
The compound undergoes diverse chemical modifications influenced by its heterocyclic structure and substituents:
Oxidation and Reduction
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Oxidation : Reagents like potassium permanganate can hydroxylate or oxidize side chains, altering solubility and reactivity.
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Reduction : Sodium borohydride may reduce functional groups (e.g., ketones) to form deoxygenated derivatives .
Hydrolysis
Carboxylate esters in related triazolopyrimidines can hydrolyze to carboxylic acids under acidic/basic conditions, modifying their pharmacokinetic profiles .
Metal Coordination
Transition metal complexes (e.g., Cu, Co, Ni, Zn ) form stable coordination compounds with the triazolopyrimidine core, influencing its electronic properties and potential applications .
Table 2: Functional Group Transformations
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation | KMnO₄, acidic conditions | Hydroxylated derivatives |
| Reduction | NaBH₄, MeOH | Deoxygenated analogs |
| Hydrolysis | HCl/H₂O or NaOH | Carboxylic acid derivatives |
| Metal Coordination | Cu(OAc)₂, EtOH | Metal-triazolopyrimidine complexes |
Biological Activity Implications
Chemical modifications of the compound significantly impact its biological interactions:
Substituent Effects
-
Trimethoxyphenyl substitution enhances solubility and binding affinity to targets like EGFR or CDK4/6 kinases , critical in anticancer therapy.
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Phenyl groups contribute to hydrophobic interactions with enzyme active sites, modulating inhibitory potency .
Antiviral Activity
Structural analogs demonstrate PA-PB1 heterodimerization inhibition in influenza virus replication. For example, replacing cycloheptathiophene with simpler phenyl groups improves solubility and antiviral efficacy .
Table 3: Structure-Activity Relationships
| Structural Modification | Biological Impact |
|---|---|
| Trimethoxyphenyl substitution | Enhanced kinase inhibition |
| Phenyl group retention | Maintained hydrophobic binding |
| Simplified thiophene rings | Improved antiviral solubility |
Scientific Research Applications
Anticancer Properties
Research indicates that 5-Phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine exhibits notable anticancer activity. Studies have demonstrated its effectiveness against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Activity
The compound also displays antimicrobial properties against a range of pathogens. Its derivatives have been tested against both Gram-positive and Gram-negative bacteria.
Case Study 1: Anticancer Efficacy
A study focused on the anticancer efficacy of this compound revealed that it could effectively induce apoptosis in A549 lung cancer cells through a mitochondrial-dependent pathway. The results indicated significant downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Case Study 2: Antimicrobial Properties
In another investigation into its antimicrobial properties, derivatives of the compound were assessed for their effectiveness against various bacterial strains. The results showed promising inhibitory effects against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The biological activity of 5-Phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), which are involved in cell proliferation and survival pathways. Additionally, it can modulate signaling pathways by affecting kinases and other regulatory proteins .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Structural Insights :
- Aryl Substitutions : The 3,4,5-trimethoxyphenyl group at position 7 is critical for antimitotic activity, as seen in the target compound and its pyrazolo-pyrimidine analogue . Replacing this group with less electron-donating substituents (e.g., 4-chlorophenyl) diminishes microtubule-targeting effects .
- Functional Groups : Carboxylate esters (e.g., ethyl ester in the target compound) enhance solubility compared to hydroxyl or amine derivatives .
Pharmacological Activity
- Antimitotic Effects : The target compound and its 3,4,5-trimethoxyphenyl-containing analogues destabilize microtubules by inhibiting vinca alkaloid binding, a mechanism distinct from paclitaxel .
- Anticancer Potency: Derivatives with trifluoroethylamino groups (e.g., compounds in ) exhibit nanomolar IC50 values, but the target compound’s trimethoxyphenyl group offers a balance between potency and metabolic stability .
- Antimicrobial Activity : Carboxamide hybrids (e.g., 5a–v) show efficacy against pathogens like Fusarium graminearum, though the target compound’s ester group may limit this .
Physicochemical Properties
Biological Activity
5-Phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a compound of interest due to its diverse biological activities. This article aims to summarize the current understanding of its biological effects based on available research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a triazolo-pyrimidine core structure with phenyl and trimethoxyphenyl substituents. The presence of these functional groups is believed to contribute to its biological activities.
Anticonvulsant Activity
Research indicates that compounds with similar triazole structures exhibit significant anticonvulsant properties. A study synthesized various 7-substituted triazolo-pyrimidines and found that some derivatives demonstrated potent anticonvulsant activity in the Maximal Electroshock (MES) test. For instance, a related compound showed an ED50 of 84.9 mg/kg, indicating strong efficacy compared to established anticonvulsants like carbamazepine and valproate .
Antitumor Activity
The triazolo-pyrimidine derivatives have also been evaluated for their anticancer potential. A related compound was tested against several cancer cell lines (SGC-7901, A549, HepG2) using the MTT assay. The results indicated that these compounds exhibited growth inhibition rates ranging from 75% to 84% at a concentration of 40 µg/mL . The IC50 values for these compounds were significantly lower than those for traditional chemotherapeutics such as 5-fluorouracil (5-FU), highlighting their potential as anticancer agents.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for optimizing the biological efficacy of these compounds. The presence of electron-donating groups such as methoxy enhances the overall activity by facilitating better interaction with target enzymes or receptors. For instance, variations in substituents on the phenyl rings can significantly influence the potency and selectivity of these compounds against specific biological targets .
Summary Table of Biological Activities
Case Study: Anticancer Activity Evaluation
In a recent study focused on the anticancer properties of triazolo-pyrimidines, researchers synthesized several derivatives and evaluated their effects on human cancer cell lines. The study revealed that compounds containing a phenyl unit exhibited superior inhibitory activities compared to other derivatives. Notably, one compound achieved an IC50 value significantly lower than that of standard treatments like 5-FU, underscoring its potential as a lead compound for further development in cancer therapy .
Case Study: Anticonvulsant Efficacy
Another investigation into the anticonvulsant properties highlighted that certain triazolo-pyrimidines could serve as effective alternatives to traditional medications. Through rigorous testing using animal models, researchers identified specific structural modifications that enhanced anticonvulsant activity while minimizing side effects commonly associated with existing therapies .
Q & A
Basic: What are the standard synthetic protocols for 5-Phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine?
Methodological Answer:
The compound can be synthesized via a one-pot multicomponent reaction using 3-amino-1,2,4-triazole, an aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde), and ethyl cyanoacetate. A dual solvent-catalyst system involving 4,4’-trimethylenedipiperidine (TMDP) is recommended for high yields (~92%) and eco-friendliness. Two approaches are validated:
- Molten TMDP (65°C): TMDP acts as both solvent and catalyst, enabling easy separation via water addition and recrystallization.
- Ethanol/water (1:1 v/v): TMDP (10 mol%) is added to the solvent mixture under reflux, followed by solvent evaporation and product isolation .
Key advantages include avoidance of hazardous solvents, metal-free conditions, and recyclability of TMDP for ≥5 cycles without significant activity loss .
Basic: What analytical techniques are critical for characterizing this compound and confirming its purity?
Methodological Answer:
- NMR Spectroscopy: Use and NMR (400 MHz) to confirm substituent positions and hydrogen bonding patterns. For example, the dihydro-pyrimidine ring protons appear as distinct doublets (δ 4.2–5.1 ppm), while aromatic protons from trimethoxyphenyl groups resonate at δ 6.8–7.3 ppm .
- TLC Monitoring: Silica gel plates (SIL G/UV 254) with ethyl acetate/light petroleum (3:7) as the mobile phase ensure reaction progress tracking .
- Elemental Analysis: Validate purity (>95%) via microanalysis (e.g., Perkin-Elmer 240-B) to confirm C, H, N, and S content .
Advanced: How do solvent systems (e.g., ethanol/water vs. molten TMDP) influence reaction kinetics and product yield?
Methodological Answer:
- Ethanol/Water (1:1 v/v): Provides polar protic conditions ideal for imine formation and cyclization. Yields range from 85–95% with reaction times of 3–5 hours. However, solvent evaporation adds a post-processing step .
- Molten TMDP: Eliminates solvent dependency, enabling faster reactions (2–3 hours) due to TMDP’s Lewis basicity and hydrogen-bond acceptor-donor properties. The molten state (65°C) enhances molecular collisions, achieving comparable yields (90–92%) with simplified workup .
Trade-offs: While molten TMDP reduces waste, its high viscosity may require precise temperature control to avoid side reactions .
Advanced: What strategies optimize catalyst recovery and reuse in this synthesis?
Methodological Answer:
TMDP’s recyclability is achieved via:
Aqueous Recovery: Post-reaction, TMDP is dissolved in water, separated via filtration, and evaporated under reduced pressure.
Direct Reuse: No washing or purification is needed; the recovered TMDP retains >90% activity over five cycles due to its thermal stability (decomposition >200°C) and non-volatility .
Critical Note: Monitor TMDP’s pH after each cycle to avoid basicity loss, which could slow cyclization kinetics .
Advanced: How can computational methods predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, tubulin). For triazolopyrimidines, the 3,4,5-trimethoxyphenyl group often binds to hydrophobic pockets, while the triazole nitrogen forms hydrogen bonds with catalytic residues .
- Pharmacokinetic Predictions: Tools like SwissADME assess logP (lipophilicity) and CNS permeability. The compound’s methoxy groups may enhance solubility but reduce blood-brain barrier penetration .
- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with activity data from analogous compounds (e.g., antitubulin IC values) .
Advanced: How to resolve contradictory spectral data (e.g., unexpected 1H^1H1H NMR splitting patterns)?
Methodological Answer:
- Variable Temperature NMR: If tautomerism is suspected (e.g., keto-enol equilibria), conduct experiments at 25°C and 60°C to observe dynamic exchange broadening .
- 2D-COSY/HSQC: Resolve overlapping signals by identifying - coupling networks and - correlations. For example, confirm diastereotopic protons in the dihydropyrimidine ring using NOESY .
- X-ray Crystallography: Resolve ambiguous assignments by determining the crystal structure, as demonstrated for related triazolopyrimidines .
Advanced: What structural modifications enhance this compound’s bioactivity while maintaining synthetic feasibility?
Methodological Answer:
- Electron-Withdrawing Groups: Introduce -CF or -CN at C-7 to improve metabolic stability and target affinity, as seen in kinase inhibitors .
- Heterocycle Fusion: Replace the phenyl group with a thiadiazole or pyridine ring to modulate π-π stacking interactions, as validated in antitumor analogs .
- Prodrug Design: Esterify the 6-carboxylate group (e.g., ethyl to pivaloyloxymethyl) to enhance oral bioavailability .
Basic: How to assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Degradation Studies: Expose the compound to 40°C/75% RH for 4 weeks and analyze via HPLC for decomposition products (e.g., hydrolysis of methoxy groups).
- Light Sensitivity: Use UV-Vis spectroscopy (200–400 nm) to detect photodegradation; store in amber vials if λ shifts >5 nm .
- Thermal Analysis: DSC/TGA determines melting points (e.g., Büchi B-545) and decomposition thresholds (>150°C for most triazolopyrimidines) .
Advanced: What in vitro assays are suitable for evaluating its anticancer potential?
Methodological Answer:
- MTT/Proliferation Assays: Test against HeLa, MCF-7, and A549 cells (72-hour exposure, IC calculation). Triazolopyrimidines with trimethoxyphenyl groups often inhibit tubulin polymerization (IC < 1 µM) .
- Cell Cycle Analysis: Use flow cytometry (PI staining) to confirm G2/M arrest, a hallmark of microtubule-targeting agents .
- Kinase Profiling: Screen against a panel of 50 kinases (e.g., EGFR, VEGFR2) at 10 µM to identify off-target effects .
Advanced: How to troubleshoot low yields in scaled-up synthesis?
Methodological Answer:
- Mass Transfer Limitations: Use a high-shear mixer to ensure homogeneity in molten TMDP reactions.
- Byproduct Formation: Add a scavenger (e.g., molecular sieves) to trap water in ethanol/water systems, preventing hydrolysis of ethyl cyanoacetate .
- Temperature Gradients: For reactions >10 g, employ a jacketed reactor with precise (±1°C) temperature control to avoid localized overheating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
